2,2,2-trichloro-N-(4-methoxybenzyl)acetamide
Description
Significance of N-Substituted Trichloroacetamides in Modern Organic Synthesis
N-substituted trichloroacetamides (NTCAs) are recognized for their valuable role in modern organic synthesis, primarily as stable precursors to isocyanates. acs.orgacs.orgkobe-u.ac.jp Often referred to as "blocked" or "masked" isocyanates, these compounds offer a safer and more manageable alternative to the direct use of highly reactive isocyanates. acs.orgacs.orgkobe-u.ac.jp The trichloroacetyl group can be eliminated under specific conditions, typically with a base, to generate the corresponding isocyanate in situ. acs.orgnih.gov This intermediate can then react with a variety of nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively. acs.orgnih.gov
This reactivity profile makes NTCAs useful in the construction of a wide range of nitrogen-containing compounds. A notable advancement in their synthesis is the "photo-on-demand" method, where tetrachloroethylene (B127269) is photochemically oxidized to produce trichloroacetyl chloride, which then reacts with an amine to yield the NTCA in high yields. acs.orgacs.orgkobe-u.ac.jp This method is applicable to a broad spectrum of amines, including those with low nucleophilicity. acs.orgnih.gov
Research Landscape and Potential Contributions of 2,2,2-Trichloro-N-(4-methoxybenzyl)acetamide
Currently, the research landscape for this compound is largely undeveloped, with no significant body of published work detailing its synthesis, characterization, or applications. This presents an open area for chemical investigation.
Based on the known chemistry of related compounds, this compound could potentially contribute in several areas:
Protecting Group Chemistry: The 4-methoxybenzyl (PMB) group is a common protecting group for amines and alcohols. The trichloroacetamide (B1219227) functionality could serve as a precursor for the introduction of the PMB group under specific conditions.
Synthesis of Complex Molecules: As a masked isocyanate, it could be a key reagent in the synthesis of complex molecules containing urea or carbamate linkages, particularly in the pharmaceutical and materials science sectors.
Radical Chemistry: Trichloroacetamides are known to be precursors for radical reactions, which can be used to form new carbon-carbon and carbon-heteroatom bonds. ub.edu
The study of this specific molecule could fill a gap in the understanding of how the N-(4-methoxybenzyl) substituent influences the reactivity and stability of the trichloroacetamide core.
Overview of Key Academic Research Trajectories
While specific research trajectories for this compound are not documented, the broader research on N-substituted trichloroacetamides follows several key paths:
Development of Novel Synthetic Methodologies: A significant area of research is the development of more efficient, safer, and environmentally benign methods for the synthesis of NTCAs. acs.orgacs.orgkobe-u.ac.jp
Application in the Synthesis of Bioactive Molecules: The ability to generate ureas and carbamates makes NTCAs valuable in the synthesis of compounds with potential biological activity, as these functional groups are common in pharmaceuticals. researchgate.net
Use in Polymer Chemistry: The in situ generation of isocyanates from NTCAs can be applied to the synthesis of polyurethanes and other polymers. acs.org
Exploration of Radical Reactions: The trichloromethyl group can participate in radical cyclizations and other transformations, leading to the formation of complex heterocyclic structures. ub.edu
Future research on this compound would likely align with these established trajectories, exploring its utility as a synthetic intermediate and building block.
Data on Related Compounds
Due to the lack of specific experimental data for this compound, the following tables provide information on the closely related isomeric compound, 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide , and the general reactions of N-substituted trichloroacetamides.
Table 1: Physicochemical Properties of 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide
| Property | Value |
| Molecular Formula | C₉H₈Cl₃NO₂ |
| Molecular Weight | 268.524 g/mol |
| CAS Number | 4257-81-2 |
| Boiling Point | 368°C at 760 mmHg |
| Density | 1.485 g/cm³ |
| Refractive Index | 1.598 |
This data is for the isomeric compound 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide and is provided for comparative purposes. lookchem.comnih.gov
Table 2: General Reactions of N-Substituted Trichloroacetamides (NTCAs)
| Reaction Type | Reagents | Product |
| Urea Synthesis | Amine, Base (e.g., DBU) | N,N'-Disubstituted Urea |
| Carbamate Synthesis | Alcohol, Base (e.g., DBU) | N-Substituted Carbamate |
| Isocyanate Formation | Strong Base (e.g., DBU, NaOH) | Isocyanate |
This table summarizes the general reactivity of the N-substituted trichloroacetamide class of compounds. acs.orgnih.gov
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trichloro-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO2/c1-16-8-4-2-7(3-5-8)6-14-9(15)10(11,12)13/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHIABQAGTVHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Direct Synthesis Routes for 2,2,2-Trichloro-N-(4-methoxybenzyl)acetamide
Direct synthesis routes offer a straightforward approach to the target molecule by forming the amide bond in a single key step from readily available precursors.
A primary and direct method for the synthesis of this compound is the acylation of 4-methoxybenzylamine (B45378) with a trichloroacetyl halide, most commonly trichloroacetyl chloride. This nucleophilic acyl substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the trichloroacetyl chloride. A variety of solvents can be employed, with aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) being common choices. The selection of a base is crucial to scavenge the hydrochloric acid generated during the reaction; non-nucleophilic bases such as triethylamine (B128534) or pyridine (B92270) are often used. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is typically isolated and purified through aqueous workup and recrystallization or column chromatography. A similar procedure has been reported for the synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide, where chloroacetyl chloride was reacted with 4-methoxyaniline in the presence of a base. iucr.orgresearchgate.net
Table 1: Reaction Parameters for Amidation of 4-Methoxybenzylamine
| Parameter | Description |
|---|---|
| Amine | 4-Methoxybenzylamine |
| Acylating Agent | Trichloroacetyl chloride |
| Base | Triethylamine, Pyridine, or other non-nucleophilic base |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Temperature | Typically 0 °C to room temperature |
| Workup | Aqueous wash, extraction, and purification |
Palladium-catalyzed aminocarbonylation represents a more complex yet versatile method for amide synthesis. This approach could theoretically be adapted to synthesize this compound from a suitable benzylic precursor. In a general sense, this reaction involves the coupling of an organic halide, carbon monoxide, and an amine in the presence of a palladium catalyst. organic-chemistry.orgdntb.gov.ua
For the synthesis of the target compound, a potential substrate would be 4-methoxybenzyl chloride. The reaction would proceed in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), a phosphine (B1218219) ligand like DPEPhos, carbon monoxide, and trichloroacetamide (B1219227) as the nitrogen source. organic-chemistry.org The conditions would need to be optimized to favor the desired carbonylation over competing side reactions. organic-chemistry.org The use of carbon monoxide surrogates is also a possibility in modern aminocarbonylation reactions. rsc.org This method offers a modular approach to amide synthesis, though its application to the synthesis of trichloroacetamides is not widely documented. organic-chemistry.orgresearchgate.netd-nb.info
Table 2: Hypothetical Parameters for Palladium-Catalyzed Aminocarbonylation
| Component | Example |
|---|---|
| Aryl/Benzyl (B1604629) Halide | 4-Methoxybenzyl chloride |
| Nitrogen Source | Trichloroacetamide |
| Carbon Monoxide Source | CO gas or a CO surrogate |
| Catalyst | Palladium(II) acetate with a phosphine ligand |
| Base | N,N-diisopropylethylamine or other suitable base |
| Solvent | Toluene or other inert solvent |
Synthesis via Rearrangement Pathways
Rearrangement reactions provide an elegant alternative for the synthesis of amides, often proceeding with high stereoselectivity and atom economy.
The Overman rearrangement is a powerful dntb.gov.uadntb.gov.ua-sigmatropic rearrangement of allylic trichloroacetimidates to the corresponding allylic trichloroacetamides. organic-chemistry.orgwikipedia.orgnrochemistry.com While classically applied to allylic systems, the conceptual framework of this rearrangement could be extended to benzylic systems. This would involve the synthesis of the precursor, 4-methoxybenzyl 2,2,2-trichloroacetimidate. This imidate can be prepared from 4-methoxybenzyl alcohol and trichloroacetonitrile (B146778) in the presence of a catalytic amount of a strong base. organic-chemistry.org
The subsequent rearrangement of the benzylic trichloroacetimidate (B1259523) to the target amide, this compound, would likely require thermal conditions or catalysis by a Lewis acid. syr.edu The driving force for this rearrangement is the formation of the more thermodynamically stable amide bond. nrochemistry.comsyr.edu This reaction is known to proceed with a clean 1,3-transposition of the functional groups. organic-chemistry.org
The isomerization of an imidate to an amide, as in the Overman rearrangement, is believed to proceed through a concerted, pericyclic mechanism. research-solution.com For allylic systems, the reaction favors a chair-like six-membered transition state, which accounts for the high stereoselectivity often observed. research-solution.comchem-station.com
In the case of a benzylic trichloroacetimidate, a similar concerted pathway is plausible. However, the potential for a stepwise mechanism involving a cationic intermediate cannot be entirely ruled out, especially under Lewis acidic conditions. syr.edu Mechanistic studies suggest that the reaction may proceed through a cationic pathway, particularly when the benzylic position can stabilize a positive charge. syr.educhemrxiv.org The greater thermodynamic stability of the C=O double bond in the amide compared to the C=N double bond in the imidate is a significant driving force for this transformation. syr.edu
Derivatization Strategies from Related Trichloroacetamide Scaffolds
Derivatization is a chemical process of transforming a chemical compound into a product of similar chemical structure, called a derivative. weber.hulibretexts.orggcms.cz In the context of synthesizing this compound, one could envision starting from a related trichloroacetamide and modifying its structure.
For instance, if one had access to N-benzyl-2,2,2-trichloroacetamide, a methoxy (B1213986) group could potentially be introduced onto the aromatic ring through electrophilic aromatic substitution. However, the trichloroacetamide group is deactivating, which would make this transformation challenging. A more plausible approach would be to start with a precursor that already contains the methoxy group and modify another part of the molecule. For example, starting with a different N-substituted trichloroacetamide and cleaving the substituent to generate trichloroacetamide, which could then be reacted with 4-methoxybenzyl chloride. However, direct synthesis methods are generally more efficient for this particular target molecule.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Methoxybenzylamine |
| Trichloroacetyl chloride |
| Triethylamine |
| Pyridine |
| Dichloromethane |
| Tetrahydrofuran |
| 2-chloro-N-(4-methoxyphenyl)acetamide |
| 4-methoxyaniline |
| Chloroacetyl chloride |
| 4-methoxybenzyl chloride |
| Palladium(II) acetate |
| DPEPhos |
| Trichloroacetamide |
| N,N-diisopropylethylamine |
| Toluene |
| 4-methoxybenzyl 2,2,2-trichloroacetimidate |
| 4-methoxybenzyl alcohol |
| Trichloroacetonitrile |
N-Alkylation and N-Arylation Methods on Simpler Trichloroacetamides
The formation of the N-(4-methoxybenzyl) bond is a critical step in the synthesis of the target compound. This can be achieved by reacting a suitable amine with a trichloroacetylating agent or through the rearrangement of an imidate precursor.
One common strategy involves the trichloroacetylation of 4-methoxybenzylamine. A highly efficient, photo-on-demand method utilizes tetrachloroethylene (B127269) (TCE) as the acetylating agent. In this process, photo-irradiation of a TCE solution containing the amine under an oxygen atmosphere generates trichloroacetyl chloride in situ. nih.gov This reactive intermediate then readily acylates the amine to produce the N-substituted trichloroacetamide in high yields. nih.govacs.org This method is advantageous as it applies to a wide variety of amines, including those with low nucleophilicity. nih.gov
Another significant synthetic route is the thermal or Lewis acid-catalyzed rearrangement of benzylic trichloroacetimidates. syr.edu Specifically, 4-methoxybenzyl-2,2,2-trichloroacetimidate can be converted into N-(4-methoxybenzyl)-2,2,2-trichloroacetamide. syr.edu This rearrangement has been observed to compete with alkylation reactions when using trichloroacetimidates as alkylating agents, sometimes complicating the isolation of the desired alkylated product but providing a direct pathway to the trichloroacetamide. syr.edunih.gov
A more traditional N-alkylation approach involves the reaction of trichloroacetamide with an alkylating agent like 4-methoxybenzyl chloride. This type of reaction is typically carried out under basic conditions, where a base such as potassium carbonate deprotonates the amide nitrogen, increasing its nucleophilicity for subsequent attack on the electrophilic benzyl chloride. fabad.org.tr
| Method | Precursors | Key Reagents/Conditions | Notes | Reference |
|---|---|---|---|---|
| In Situ Acylation | 4-Methoxybenzylamine, Tetrachloroethylene (TCE) | UV light, O₂, >70 °C | Generates trichloroacetyl chloride in situ; high yields (~97%). | nih.gov |
| Imidate Rearrangement | 4-Methoxybenzyl-2,2,2-trichloroacetimidate | Thermal or Lewis acid catalysis | Can be a competing side reaction during alkylations or a direct synthetic route. | syr.edunih.gov |
| Direct N-Alkylation | Trichloroacetamide, 4-Methoxybenzyl chloride | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | A standard method for forming N-alkyl bonds on amides and related heterocycles. | fabad.org.tr |
C-Amidoalkylation Reactions with N-(2,2,2-Trichloro-1-hydroxyethyl)amides
C-amidoalkylation represents an alternative strategy for constructing complex molecules by forming a new carbon-carbon bond. This reaction introduces a 1-amido-2,2,2-trichloroethyl group onto an aromatic ring through electrophilic substitution. The key precursors for this transformation are N-(2,2,2-trichloro-1-hydroxyethyl)amides, which act as potent electrophiles under strongly acidic conditions. pleiades.onlineresearchgate.net
The reaction is typically catalyzed by oleum (B3057394) or concentrated sulfuric acid. These strong acids facilitate the formation of a highly reactive N-acylimine intermediate from the N-(1-hydroxy-2,2,2-trichloroethyl)amide. This electrophilic species then attacks an activated aromatic ring, such as that of phenol (B47542) or pyrocatechol, to yield the C-amidoalkylated product. pleiades.online This methodology allows for the direct functionalization of aromatic compounds with the bulky and electron-withdrawing amido-trichloroethyl moiety. pleiades.onlineresearchgate.net
While direct C-amidoalkylation of anisole (B1667542) (methoxybenzene) with N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is not explicitly detailed in the provided context, the successful reactions with other activated aromatic compounds like phenol suggest its feasibility. The methoxy group of anisole would direct the electrophilic substitution to the ortho and para positions of the aromatic ring.
| Amide Precursor | Aromatic Substrate | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| N-(1-Hydroxy-2,2,2-trichloroethyl)arenesulfonamide | Phenol, Pyrocatechol | Oleum or H₂SO₄ | (1-Arenesulfonamido-2,2,2-trichloroethyl)-substituted phenol | pleiades.online |
| N-(1-Hydroxy-2,2,2-trichloroethyl)ethoxycarbonylamide | Phenol, Pyrocatechol | Oleum or H₂SO₄ | (1-Ethoxycarbonylamido-2,2,2-trichloroethyl)-substituted phenol | pleiades.online |
| N-(1-Hydroxy-2,2,2-trichloroethyl)acetamide | Phenol, Pyrocatechol | Oleum or H₂SO₄ | (1-Acetamido-2,2,2-trichloroethyl)-substituted phenol | pleiades.online |
| N-(2,2,2-Trichloroethylidene)-4-chlorobenzenesulfonamide* | Salicylamide | Oleum | 3-Aminocarbonyl-4-[2,2,2-trichloro-1-(4-chlorobenzenesulfonamido)ethyl]benzene | pleiades.online |
Note: N-(2,2,2-Trichloroethylidene)amides are the dehydrated form of N-(1-hydroxy-2,2,2-trichloroethyl)amides and serve as the active electrophile in these reactions.
Chemical Reactivity and Transformation Mechanisms
Reactivity of the Trichloromethyl Group
The CCl₃ group is a key functional moiety that dictates a significant portion of the molecule's reactivity. Its electron-withdrawing nature and the presence of three chlorine atoms enable a variety of chemical transformations.
Trichloroacetamides are well-established precursors for generating radicals, which can be utilized in the synthesis of nitrogen-containing heterocycles. ub.eduresearchgate.net The reactivity of the trichloromethyl group in 2,2,2-trichloro-N-(4-methoxybenzyl)acetamide is analogous to other N-substituted trichloroacetamides, making it a suitable substrate for radical reactions. These processes generally involve three main steps: selective radical generation, cyclization, and conversion of the resulting radical into a stable product. ub.edu
The key to this reactivity is the formation of an electrophilic (carbamoyl)dichloromethyl radical. ub.edumdpi.com This is typically achieved through the abstraction of a chlorine atom by a transition metal catalyst, such as those based on Copper(I) or Ruthenium(II). ub.eduresearchgate.net The resulting radical is stabilized by the two remaining chlorine atoms and the adjacent carbamoyl (B1232498) group, which act as electron-withdrawing groups. ub.edu
A prominent example of this reactivity is Atom Transfer Radical Cyclization (ATRC). In a typical ATRC mechanism involving a ruthenium catalyst, the active catalyst (e.g., RuCl₂(PPh₃)₂) abstracts a chlorine atom from the trichloroacetamide (B1219227) to form a (carbamoyl)dichloromethyl radical and a RuCl₃(PPh₃)₂ complex. mdpi.com If the N-substituent contains an unsaturated bond (e.g., an alkene), this radical can undergo an intramolecular cyclization. mdpi.com The resulting cyclic radical then abstracts a chlorine atom from the RuCl₃(PPh₃)₂ complex, regenerating the catalyst and forming the cyclized product, often a lactam. mdpi.com
Table 1: Key Features of Radical Processes Involving Trichloroacetamides
| Feature | Description |
|---|---|
| Radical Precursor | The trichloromethyl (CCl₃) group readily donates a chlorine atom. |
| Intermediate | Formation of a (carbamoyl)dichloromethyl radical. mdpi.com |
| Catalysts | Commonly mediated by Cu(I) or Ru(II) complexes. ub.eduresearchgate.net |
| Reaction Type | Atom Transfer Radical Cyclization (ATRC) is a primary application. ub.edu |
| Products | Leads to the synthesis of nitrogen-containing heterocycles like γ-, β-, and δ-lactams. ub.edu |
The alpha-carbon in this compound is the carbon atom of the trichloromethyl group. Reactions at the alpha-carbon of carbonyl compounds are a fundamental aspect of organic chemistry. libretexts.orgexamples.com Typically, these reactions proceed through the formation of an enol or enolate anion after the removal of an acidic alpha-hydrogen by a base. examples.com However, the trichloromethyl group in this compound lacks any alpha-hydrogens, precluding typical enolate-based substitution reactions.
Direct nucleophilic substitution (e.g., Sₙ2 reaction) at this alpha-carbon is also challenging. The presence of three bulky chlorine atoms creates significant steric hindrance, making it difficult for a nucleophile to access the carbon center. Furthermore, the strong electron-withdrawing effect of the chlorine atoms and the adjacent carbonyl group makes the carbon atom highly electrophilic, but kinetically inaccessible for a standard Sₙ2 displacement. Reactions at this center, if they occur, are more likely to proceed through alternative mechanisms such as radical or haloform-type reactions under strongly basic conditions.
The trichloromethyl group can be converted into other carbonyl-containing functional groups, most notably a carboxylic acid, through hydrolysis. This reaction is a general transformation for gem-trihalides. Under appropriate acidic or basic conditions, the CCl₃ group can undergo stepwise hydrolysis.
Table 2: Potential Products from Hydrolysis of the Trichloromethyl Group
| Reagent/Condition | Intermediate Product | Final Product |
|---|
Transformations Involving the Amide Linkage
The amide bond is another key reactive center in the molecule, susceptible to cleavage and modification through various reactions.
Transamidation is a process where the N-substituent of an amide is exchanged with another amine. This reaction can occur with this compound in the presence of a suitable amine, often under catalytic conditions. The reaction proceeds via nucleophilic attack of an incoming amine on the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses, expelling the original amine (4-methoxybenzylamine) to yield a new trichloroacetamide. Catalyst-free transamidation reactions have been reported for certain classes of amides, highlighting the potential for this transformation. lookchem.com
The amide linkage in this compound can be cleaved through hydrolysis under either acidic or basic conditions. This is a fundamental reaction of amides that results in the formation of a carboxylic acid and an amine.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination steps lead to the cleavage of the C-N bond, yielding trichloroacetic acid and the protonated form of 4-methoxybenzylamine (B45378) (4-methoxybenzylammonium salt).
Base-Promoted Hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion directly attacks the amide carbonyl carbon. This forms a tetrahedral intermediate which then collapses to expel the 4-methoxybenzylamide anion, a strong base. This anion subsequently deprotonates the initially formed trichloroacetic acid. The final products, after an acidic workup, are trichloroacetic acid and 4-methoxybenzylamine.
Table 3: Products of Amide Linkage Hydrolysis
| Condition | Carbonyl-Containing Product | Amine Product |
|---|---|---|
| Acidic (e.g., H₃O⁺) | Trichloroacetic acid | 4-methoxybenzylammonium ion |
Reactivity of the 4-Methoxybenzyl Moiety
The 4-methoxybenzyl group in this compound is a key determinant of the molecule's chemical behavior. This moiety, consisting of a benzene (B151609) ring substituted with a methoxy (B1213986) group and a benzyl-acetamide side chain, is susceptible to a range of chemical transformations. The electron-donating nature of the methoxy group significantly influences the reactivity of the aromatic ring, making it a focal point for electrophilic attack. Furthermore, the entire 4-methoxybenzyl unit can be selectively removed under specific conditions, highlighting its role as a potential protecting group in organic synthesis.
Electrophilic Aromatic Substitution on the Methoxyphenyl Ring
The methoxyphenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy group. This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. However, the position para to the methoxy group is already occupied by the benzylacetamide substituent. Consequently, electrophilic attack is expected to occur at the ortho positions (C-3 and C-5) of the benzene ring. The N-(4-methoxybenzyl)acetamide moiety as a whole also influences the regioselectivity of these reactions.
A notable example of this reactivity is the nitration of related N-(4-methoxyphenyl)acetamides. Studies on the nitration of N-(4-methoxy-2-methylphenyl)acetamide have shown that the electron-donating 4-methoxy group directs nitration to the position ortho to itself. nih.gov Specifically, nitration occurs preferentially at the C-5 position. nih.gov This regioselectivity is a result of the combined directing effects of the activating methoxy group and the deactivating acetamido group.
Similarly, the nitration of 4-methoxyacetanilide, a closely related compound, has been studied. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. prepchem.com The primary product of this reaction is 4-acetamido-2-nitro-anisole, where the nitro group is introduced at the position ortho to the methoxy group. prepchem.com
While specific studies on the halogenation or Friedel-Crafts reactions of this compound are not extensively documented in the reviewed literature, the principles of electrophilic aromatic substitution suggest that these reactions would also be directed to the ortho positions of the methoxyphenyl ring. wikipedia.orglibretexts.orgnih.govxmu.edu.cnlibretexts.orgyoutube.com The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. wikipedia.orgyoutube.comyoutube.com
The following table summarizes the expected outcomes of electrophilic aromatic substitution reactions on the methoxyphenyl ring of N-(4-methoxybenzyl)acetamide derivatives based on known reactions of similar compounds.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2,2,2-trichloro-N-(3-nitro-4-methoxybenzyl)acetamide |
| Halogenation | Br₂, FeBr₃ | 2,2,2-trichloro-N-(3-bromo-4-methoxybenzyl)acetamide |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2,2,2-trichloro-N-(3-acyl-4-methoxybenzyl)acetamide |
Selective Deprotection or Modification of the Methoxy Group
The 4-methoxybenzyl (PMB) group is widely recognized as a useful protecting group for various functional groups in organic synthesis, including amides. nih.gov Its removal, or deprotection, can be achieved under specific conditions that are often orthogonal to the cleavage of other protecting groups. This selectivity makes the 4-methoxybenzyl moiety a versatile tool in multi-step synthetic sequences. The deprotection of the 4-methoxybenzyl group from an amide nitrogen, such as in this compound, can be accomplished through oxidative or acidic methods.
Oxidative Cleavage:
One of the most common methods for the deprotection of the 4-methoxybenzyl group is through oxidative cleavage. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and ceric ammonium (B1175870) nitrate (B79036) (CAN) are frequently employed for this purpose. nih.govacs.org The mechanism of DDQ-mediated deprotection is believed to involve the formation of a charge-transfer complex, followed by hydride abstraction from the benzylic position. This generates a stabilized carbocation, which is then hydrolyzed to release the deprotected amide and 4-methoxybenzaldehyde. total-synthesis.com
Electrochemical methods have also been developed for the deprotection of p-methoxybenzyl ethers, which proceeds via a similar oxidative mechanism. soton.ac.uk This approach offers a greener alternative to the use of stoichiometric chemical oxidants. soton.ac.uk
Acid-Catalyzed Cleavage:
The 4-methoxybenzyl group can also be removed under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) are effective for this transformation. researchgate.net The cleavage is thought to proceed through protonation of the methoxy group, followed by cleavage of the benzyl-nitrogen bond to form a stable 4-methoxybenzyl carbocation. This carbocation is then trapped by a nucleophile present in the reaction mixture. Lewis acids, such as bismuth(III) triflate (Bi(OTf)₃), have also been shown to catalyze the C-N bond cleavage of p-methoxybenzyl-substituted tertiary sulfonamides under mild acidic conditions. nih.gov
The following table provides a summary of common methods for the deprotection of the 4-methoxybenzyl group from amides and related compounds.
| Deprotection Method | Reagents | Conditions |
| Oxidative Cleavage | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | CH₂Cl₂/H₂O, room temperature |
| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | Acetonitrile/H₂O, 0°C to room temperature |
| Acid-Catalyzed Cleavage | Trifluoroacetic Acid (TFA) | CH₂Cl₂, room temperature |
| Acid-Catalyzed Cleavage | Bismuth(III) Triflate (Bi(OTf)₃) | 1,2-dichloroethane, 85°C |
Modification of the methoxy group itself, without complete removal of the benzyl (B1604629) moiety, is a less common transformation for this class of compounds. The primary reactivity of this group is its role in activating the aromatic ring and its ability to be selectively cleaved.
Mechanistic Elucidation of Key Synthetic Pathways
Detailed Reaction Mechanism Hypotheses
The primary route for the synthesis of 2,2,2-trichloro-N-(4-methoxybenzyl)acetamide involves the N-acylation of 4-methoxybenzylamine (B45378). This reaction is a classic example of nucleophilic acyl substitution. youtube.com The most probable pathway employs an activated derivative of trichloroacetic acid, such as trichloroacetyl chloride, reacting with 4-methoxybenzylamine.
The hypothesized mechanism proceeds through the following steps:
Nucleophilic Attack: The nitrogen atom of the 4-methoxybenzylamine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the trichloroacetyl chloride. This leads to the formation of a tetrahedral intermediate, where the carbonyl double bond is broken, and the oxygen atom acquires a negative charge. youtube.comchemistrytalk.org
Tetrahedral Intermediate: This intermediate is transient and unstable. It contains a negatively charged oxygen atom and a positively charged nitrogen atom.
Leaving Group Departure: The intermediate collapses, reforming the carbon-oxygen double bond. Simultaneously, the most stable leaving group, in this case, the chloride ion (Cl-), is expelled. youtube.commasterorganicchemistry.com
Deprotonation: A base, which can be another molecule of 4-methoxybenzylamine or an added non-nucleophilic base like triethylamine (B128534), removes a proton from the nitrogen atom. youtube.com This step neutralizes the positive charge on the nitrogen, yielding the final amide product, this compound, and a byproduct (e.g., triethylammonium chloride).
This addition-elimination sequence is characteristic of nucleophilic acyl substitution reactions and is the most plausible mechanism for the formation of the target compound. masterorganicchemistry.com
Transition State Analysis and Energy Profiles
While specific experimental or computational studies on the transition state and energy profile for the synthesis of this compound are not extensively documented in publicly available literature, the general characteristics can be inferred from the established mechanism of nucleophilic acyl substitution.
The reaction profile would feature two main transition states corresponding to the two key steps of the mechanism: the formation and the breakdown of the tetrahedral intermediate.
Tetrahedral Intermediate: This species resides in a local energy minimum between the two transition states.
Second Transition State (TS2): This transition state is associated with the collapse of the tetrahedral intermediate, where the bond to the leaving group is breaking, and the carbonyl double bond is reforming.
Stereochemical Control in Chiral Synthesis Involving this compound
The molecule this compound itself is achiral and does not possess any stereocenters. Therefore, its synthesis does not require stereochemical control. However, the functional groups within this molecule, namely the N-(4-methoxybenzyl) group and the trichloroacetamide (B1219227) moiety, can be relevant in the context of more complex chiral syntheses where this compound might act as an intermediate or a reagent.
N-(4-methoxybenzyl) Group: The 4-methoxybenzyl (PMB) group is widely used as a protecting group for amines, alcohols, and other functional groups in multi-step organic synthesis. researchgate.netacs.org In chiral synthesis, a protecting group can sometimes influence the stereochemical outcome of a reaction at a different site in the molecule through steric hindrance, directing the incoming reagent to a specific face of the molecule. While the PMB group is not a traditional chiral auxiliary, its conformational properties could potentially play a minor role in diastereoselective reactions of a larger, chiral molecule containing this amide substructure.
Trichloroacetamide Group: The trichloroacetamide group has been observed to play a significant role in certain stereoselective reactions. For instance, in the context of glycosylation chemistry, the byproduct trichloroacetamide, formed from a trichloroacetimidate (B1259523) donor, can act as a cocatalyst. nih.gov It can influence the reactivity and selectivity of the reaction by forming hydrogen bond complexes with both the glycosyl donor and acceptor. nih.gov Furthermore, trichloroacetamides derived from the rearrangement of trichloroacetimidates can be used in the stereoselective synthesis of other compounds, such as α-glycosyl ureas. nih.gov These examples demonstrate that while the target compound is achiral, the trichloroacetamide functional group it contains has the potential to participate in or direct stereoselective transformations under specific catalytic conditions. nih.govsyr.edu
Advanced Structural Analysis and Intermolecular Interactions
Conformational Preferences and Rotational Barriers
The conformational landscape of 2,2,2-trichloro-N-(4-methoxybenzyl)acetamide is primarily dictated by rotation around several key single bonds: the N-C(benzyl) bond, the C(benzyl)-C(aryl) bond, and the N-C(carbonyl) amide bond.
Rotation around the amide (N-C=O) bond in secondary and tertiary amides is a well-documented phenomenon characterized by a significant energy barrier due to the partial double bond character of the C-N bond. This leads to the existence of distinguishable cis and trans rotamers (also referred to as E/Z isomers). For N-benzyl acetamides, NMR spectroscopy combined with DFT calculations has been used to study this hindered rotational equilibrium in solution. scielo.brresearchgate.net The bulky and highly electronegative trichloromethyl group attached to the carbonyl carbon in this compound is expected to significantly influence this rotational barrier. Studies on related enamides have shown that the size of the acyl substituent is a key factor in controlling the rate of rotation. acs.org The steric hindrance imposed by the -CCl3 group could potentially alter the energetic landscape, favoring one rotamer over the other and affecting the rate of their interconversion.
Furthermore, the flexibility of the benzyl (B1604629) group allows for various spatial arrangements of the 4-methoxyphenyl (B3050149) ring relative to the acetamide (B32628) core. The preferred conformation will be a balance between minimizing steric clashes and optimizing electronic interactions.
Crystal Structure Analysis and Solid-State Packing Phenomena
Although a definitive crystal structure for this compound has not been reported, analysis of similar compounds, such as 2-chloro-N-(4-methoxyphenyl)acetamide, provides a predictive framework for its solid-state behavior. iucr.orgresearchgate.net The crystal packing would be governed by a network of intermolecular interactions, creating a stable, three-dimensional supramolecular architecture.
Hirshfeld Surface Analysis for Intermolecular Contact Characterization
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. Based on the functional groups present in this compound, a Hirshfeld analysis would be expected to highlight several key contacts:
O⋯H Interactions : The carbonyl oxygen and the ether oxygen of the methoxy (B1213986) group are potent hydrogen bond acceptors. These would form O⋯H contacts with the amide N-H group and various C-H groups.
C⋯H Interactions : Interactions involving the aromatic ring are also crucial. These C⋯H contacts, often indicative of C-H⋯π interactions, play a significant role in the packing of N-aryl and N-benzyl systems. iucr.org
Cl⋯π and Halogen Bonding : The chlorine atoms can act as halogen bond donors, interacting with the electron-rich π-system of the 4-methoxyphenyl ring (Cl⋯π interactions). Halogen-halogen interactions (Cl⋯Cl) might also be present, contributing to the supramolecular assembly. eurekalert.org
The relative contributions of these interactions can be quantified using 2D fingerprint plots derived from the Hirshfeld surface. A hypothetical breakdown for the title compound, based on similar structures, is presented in the table below.
| Intermolecular Contact Type | Expected Contribution to Hirshfeld Surface |
| H⋯H | High |
| Cl⋯H / H⋯Cl | High |
| O⋯H / H⋯O | Moderate to High |
| C⋯H / H⋯C | Moderate |
| Cl⋯Cl | Low to Moderate |
| Cl⋯C (π) | Low |
Hydrogen Bonding Networks and Supramolecular Assembly
The primary and most directional interaction governing the supramolecular assembly of this compound would be the classical N-H⋯O hydrogen bond. This interaction typically links secondary amide molecules into chains or dimers. iucr.orgresearchgate.net
In addition to this strong hydrogen bond, a variety of weaker C-H⋯O and C-H⋯Cl hydrogen bonds would further connect these primary motifs into a three-dimensional network. The methoxy group's oxygen and the carbonyl oxygen would act as acceptors for hydrogen atoms from the methylene (B1212753) bridge and the aromatic ring. The chlorine atoms, with their electronegativity, can also serve as weak hydrogen bond acceptors. These weaker interactions are crucial for achieving an efficiently packed and stable crystal lattice.
Spectroscopic Probes for Electronic Structure and Reactivity Correlations
Spectroscopic techniques provide valuable information about the electronic structure of the molecule. While a full experimental spectrum for this compound is not available, characteristic signals can be predicted based on its structure and data from related compounds. iucr.orgnist.gov
NMR Spectroscopy : In ¹H NMR, distinct signals would be expected for the methoxy protons (-OCH₃), the methylene protons (-CH₂-), the aromatic protons, and the amide proton (N-H). The chemical shift of the amide proton can be indicative of its involvement in hydrogen bonding. Due to hindered rotation around the amide bond, it is possible that some signals, particularly the methylene protons, could appear broadened or as distinct sets of peaks at lower temperatures. scielo.brmontana.edu In ¹³C NMR, characteristic peaks would identify the carbonyl carbon, the trichloromethyl carbon, and the distinct carbons of the methoxybenzyl group.
Infrared (IR) Spectroscopy : The IR spectrum would be dominated by characteristic vibrational bands. Key absorptions would include the N-H stretch (typically around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic), a strong C=O (amide I) stretch (around 1660-1680 cm⁻¹), and the N-H bend/C-N stretch (amide II) band. The C-Cl stretches of the trichloromethyl group would appear in the fingerprint region.
Mass Spectrometry : Mass spectrometry would reveal the molecular ion peak and characteristic fragmentation patterns. A key feature would be the isotopic pattern resulting from the three chlorine atoms, which would be a definitive marker for the compound's identity.
These spectroscopic features not only confirm the molecular structure but also offer insights into the electronic environment of different functional groups, which correlates with the molecule's reactivity and intermolecular interaction potential.
No Publicly Available Computational and Theoretical Investigations Found for this compound
Extensive searches of publicly available scientific literature and chemical databases have yielded no specific computational and theoretical studies on the chemical compound This compound . Consequently, the detailed analysis requested in the outline regarding its electronic structure, properties, and molecular dynamics cannot be provided at this time.
The required data for the following specific areas of investigation for This compound are not present in the available research:
Quantum Chemical Calculations for Electronic Structure and Properties:
No published Density Functional Theory (DFT) studies on its geometry optimization and vibrational frequencies were identified.
Specific high-accuracy energy calculations using ab initio methods for this compound have not been reported in the searched literature.
There are no available data on its atomic charge distribution or electrostatic potential maps.
Molecular Dynamics Simulations:
No research detailing the conformational dynamics and flexibility analysis of this molecule could be located.
Studies on the effects of solvents on the molecular behavior of This compound through molecular dynamics simulations were not found.
While computational studies have been conducted on structurally related compounds, the strict adherence to the specified subject of this article prevents the inclusion of that data. Further research and publication in peer-reviewed scientific journals would be necessary to fulfill the detailed request outlined.
Computational and Theoretical Investigations
In Silico Ligand-Target Interactions (e.g., Molecular Docking)
Comprehensive molecular docking studies to elucidate the interaction of 2,2,2-trichloro-N-(4-methoxybenzyl)acetamide with specific biological targets have not been reported. This type of computational analysis is crucial for predicting the binding orientation of a ligand within the active site of a protein, which is a foundational step in rational drug design and understanding a compound's potential biological activity.
Prediction of Binding Modes and Affinities with Enzyme Active Sites
There is a lack of specific data predicting the binding modes and affinities of this compound with any enzyme active sites. Such studies would typically involve the use of computational software to simulate the interaction between the small molecule and a protein target, resulting in quantitative estimations of binding energy (affinity) and a visual representation of the binding mode. This information is critical for identifying potential molecular targets and for the optimization of lead compounds in drug discovery.
Mechanistic Insights into Enzyme Inhibition from Computational Models
In the absence of molecular docking and other computational studies, there are no available mechanistic insights into how this compound might inhibit enzyme function. Computational models are instrumental in revealing the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that underpin the inhibitory activity of a compound. This level of detail is essential for understanding the structure-activity relationship and for the design of more potent and selective inhibitors.
Further research, including dedicated computational and theoretical studies, is necessary to characterize the potential biological activities and mechanisms of action of this compound.
Applications in Specialized Organic Synthesis
Utility as a Synthon for Nitrogen-Containing Heterocycles
Trichloroacetamides, in general, are recognized as effective precursors for generating electrophilic carboradicals. ub.edu This reactivity allows for their use in various radical cyclization reactions to form nitrogen-containing heterocycles like γ-lactams. ub.edu These reactions can be mediated by different systems, including copper(I) or ruthenium(II) catalysts in atom transfer radical cyclization (ATRC) processes, or through reductive methods. ub.eduresearchgate.net The presence of the trichloroacetyl group facilitates the formation of a dichloromethylcarbamoyl radical, which can then react intramolecularly with a suitable alkene to form a new carbon-carbon bond, leading to the heterocyclic ring structure. ub.edu
Specifically, N-benzyl trichloroacetamides have been employed in copper(I)-mediated dearomative spirocyclization reactions to produce 2-azaspiro[4.5]decanes, which are structural motifs found in a number of natural products. ub.edu While direct studies on 2,2,2-trichloro-N-(4-methoxybenzyl)acetamide for these specific transformations are not extensively detailed, the established reactivity of the N-benzyl trichloroacetamide (B1219227) class provides a strong precedent for its potential as a synthon in creating diverse heterocyclic systems. ub.eduub.edu
Role in Complex Molecule and Natural Product Synthesis
The pyrroloindoline core structure is a prominent feature in many complex and biologically active natural products. nih.govsyr.edu The synthesis of this scaffold has attracted considerable attention from the synthetic chemistry community. nih.gov While this compound itself is an amide, its structural cousins, the trichloroacetimidates, serve as powerful electrophiles for constructing the pyrroloindoline skeleton. nih.govnih.gov
A key strategy involves the reaction of tryptamine (B22526) derivatives with trichloroacetimidate (B1259523) electrophiles, activated by a catalytic amount of a Lewis or Brønsted acid. nih.gov This reaction facilitates an alkylation/cyclization cascade to directly form the functionalized pyrroloindoline core. nih.gov This methodology is flexible, allowing for the synthesis of diverse structures necessary for studying structure-activity relationships of these natural products. nih.gov For example, this approach has been applied to the synthesis of arundinine and a formal synthesis of psychotriasine. nih.gov The related O-(4-methoxybenzyl) trichloroacetimidate is a specific reagent used in these types of transformations. sigmaaldrich.com
Application in Protecting Group Methodologies
The 4-methoxybenzyl (PMB) group is a widely used protecting group for alcohols and other nucleophilic functional groups in multistep organic synthesis. nih.govtotal-synthesis.com Its utility stems from its stability under many reaction conditions and, crucially, its susceptibility to removal under specific oxidative conditions, which provides orthogonality to other protecting groups. nih.govtotal-synthesis.com
The introduction of the PMB group onto an alcohol is frequently accomplished using the trichloroacetimidate method. sigmaaldrich.com In this procedure, 4-methoxybenzyl alcohol is first converted to O-(4-methoxybenzyl)-2,2,2-trichloroacetimidate. This imidate is a highly reactive alkylating agent that, in the presence of a catalytic amount of acid, efficiently transfers the PMB group to an alcohol, forming a PMB ether. sigmaaldrich.comd-nb.info This method is particularly effective for protecting even sterically hindered alcohols. total-synthesis.com
The removal of the PMB group is typically achieved using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). sigmaaldrich.comtotal-synthesis.com The electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring facilitates this oxidative cleavage, allowing for deprotection without affecting other protecting groups like standard benzyl ethers. total-synthesis.com Thus, while this compound is an amide and not the direct reagent for alcohol protection, its core components—the trichloroacetyl and PMB groups—are central to this important protecting group strategy.
Development of Novel Reagents and Catalysts
The chemical reactivity inherent in the N-aryl acetamide (B32628) structure opens avenues for the development of novel reagents and catalysts. For instance, N-phenyl-2,2-dichloroacetamide derivatives have been synthesized and evaluated as potential anticancer agents, demonstrating that the core scaffold can be modified to impart biological activity. nih.gov The trichloroacetamide byproduct generated in glycosylation reactions using trichloroacetimidate donors has been found to play a pivotal, previously unrecognized role in influencing the reaction's reactivity and selectivity, acting in concert with the primary catalyst. nih.gov This suggests that acetamide derivatives can function as important additives or co-catalysts in complex chemical transformations. The development of such compounds continues to be an active area of research, aiming to create new tools for organic synthesis and medicinal chemistry.
Future Research Directions and Perspectives
Design and Synthesis of Advanced Derivatives with Tunable Reactivity
The development of advanced derivatives of 2,2,2-trichloro-N-(4-methoxybenzyl)acetamide with finely tuned reactivity is a promising avenue for future research. By systematically modifying the core structure, new compounds with tailored electronic and steric properties can be synthesized. Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new molecules. researchgate.netwustl.edu
Key areas for synthetic modification could include:
Modification of the trichloromethyl group: Replacing the trichloromethyl group with other halogenated alkyl groups could alter the lipophilicity and steric hindrance around the carbonyl group, potentially impacting its interaction with biological targets or its reactivity in chemical transformations.
Alterations to the acetamide (B32628) backbone: Introducing substituents at the α-position to the carbonyl group could create chiral centers and introduce new functionalities, leading to derivatives with novel chemical and biological properties. researchgate.net
The synthesis of these derivatives will likely employ a range of modern organic chemistry techniques to create a library of compounds for further investigation. researchgate.net
Table 1: Potential Modifications and Their Expected Impact on Reactivity
| Modification Site | Example Substituents | Expected Impact on Reactivity |
| Aromatic Ring | -NO₂, -CN, -CF₃ | Increased electrophilicity of the carbonyl carbon |
| Aromatic Ring | -OH, -NH₂, -CH₃ | Decreased electrophilicity of the carbonyl carbon |
| Trichloromethyl Group | -CF₃, -CBr₃ | Altered steric and electronic environment of the amide |
| Acetamide Backbone (α-position) | -CH₃, -Ph | Introduction of stereocenters and potential for new interactions |
Exploration of Sustainable and Green Synthetic Routes
Future synthetic strategies for this compound and its derivatives will increasingly emphasize sustainability and green chemistry principles. archivepp.com This involves moving away from traditional methods that may use harsh reagents and generate significant waste.
Promising green synthetic approaches include:
Biocatalytic Synthesis: The use of enzymes, such as lipases or specific amide bond-forming enzymes, offers a highly selective and environmentally friendly alternative to chemical catalysts. rsc.orgsemanticscholar.orgresearchgate.netacs.orgnih.gov These reactions are typically performed in aqueous media under mild conditions.
Mechanochemical Synthesis: This solvent-free or low-solvent technique utilizes mechanical energy, such as ball milling, to drive chemical reactions. organic-chemistry.orgnih.govresearchgate.netacs.orgchemrxiv.org It can lead to shorter reaction times, higher yields, and a significant reduction in waste.
Use of Greener Solvents: Replacing conventional volatile organic solvents with more benign alternatives like bio-based solvents (e.g., Cyrene) can significantly reduce the environmental impact of the synthesis. archivepp.com
Table 2: Comparison of Synthetic Routes for Amide Bond Formation
| Synthetic Route | Advantages | Disadvantages |
| Conventional Synthesis | Well-established, versatile | Often requires harsh reagents, generates waste |
| Biocatalytic Synthesis | High selectivity, mild conditions, environmentally friendly | Enzyme stability and cost can be a concern |
| Mechanochemical Synthesis | Solvent-free, rapid, reduced waste | Scalability may be a challenge for some reactions |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of flow chemistry and automated synthesis platforms presents a significant opportunity for the efficient and high-throughput synthesis of this compound derivatives. researchgate.netnih.gov These technologies allow for precise control over reaction parameters, leading to improved yields, purity, and safety.
Key benefits of these platforms include:
Rapid Reaction Optimization: Automated systems can quickly screen a wide range of reaction conditions (e.g., temperature, residence time, stoichiometry) to identify the optimal parameters for a given transformation. rsc.org
Library Synthesis: The generation of large libraries of derivatives for SAR studies can be greatly accelerated through automated parallel synthesis. researchgate.netethz.ch
Enhanced Safety: The use of closed-loop systems in flow chemistry minimizes exposure to hazardous reagents and allows for the safe handling of highly reactive intermediates. amidetech.com
Scalability: Flow reactors can be readily scaled up for the production of larger quantities of the target compound without the need for significant process redevelopment. rsc.orgacs.org
Advanced Spectroscopic and Structural Elucidation Techniques
A deeper understanding of the three-dimensional structure and conformational dynamics of this compound and its derivatives is essential for elucidating its properties and mechanism of action. Advanced spectroscopic and structural elucidation techniques will play a pivotal role in this endeavor.
Future research in this area could involve:
Advanced NMR Spectroscopy: Techniques such as two-dimensional NMR (HSQC, HMBC) can provide detailed information about the connectivity and spatial relationships of atoms within the molecule, helping to elucidate its solution-state conformation. scielo.brresearchgate.net
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized derivatives. conicet.gov.aruwo.caresearchgate.netnih.govresearchgate.net Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, providing further structural insights.
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This information is invaluable for understanding intermolecular interactions and for validating computational models.
Deepening Computational Understanding of Reaction Mechanisms and Interactions
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for investigating the electronic structure, reactivity, and non-covalent interactions of this compound. nih.govresearchgate.netnih.govmdpi.com
Future computational studies could focus on:
Reaction Mechanism Elucidation: DFT calculations can be used to model the transition states and reaction pathways of the synthesis of the target compound and its derivatives, providing insights into the factors that control the reaction rate and selectivity. rsc.orgnih.govdntb.gov.uaacs.orgrsc.org
Conformational Analysis: Computational methods can be used to predict the stable conformations of the molecule and the energy barriers for rotation around key single bonds, such as the amide C-N bond. scielo.brresearchgate.net This is crucial for understanding its dynamic behavior in solution.
Molecular Electrostatic Potential (MEP) Mapping: MEP maps can identify the electron-rich and electron-poor regions of the molecule, providing insights into its potential for intermolecular interactions, such as hydrogen bonding and halogen bonding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating calculated molecular descriptors with experimentally determined activities, QSAR models can be developed to predict the properties of new derivatives and guide the design of more potent or selective compounds. researchgate.net
Table 3: Application of Computational Methods in Future Research
| Computational Method | Research Application |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties |
| Conformational Searching | Identification of stable molecular geometries |
| Molecular Electrostatic Potential (MEP) | Analysis of intermolecular interaction sites |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of the properties of new derivatives |
Q & A
Q. What are the optimized synthetic routes for 2,2,2-trichloro-N-(4-methoxybenzyl)acetamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-methoxybenzylamine with trichloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C, followed by gradual warming to room temperature. Key parameters include:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while halogenated solvents (e.g., DCM) minimize side reactions.
- Temperature Control: Low temperatures (0–5°C) reduce byproduct formation during exothermic steps .
- Catalysts: Triethylamine or DMAP can act as acid scavengers to improve yield .
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer: A combination of techniques ensures accurate structural elucidation:
- NMR Spectroscopy:
- ¹H NMR: Identifies methoxybenzyl protons (δ 3.8–4.3 ppm) and acetamide NH (δ 6.5–7.2 ppm).
- ¹³C NMR: Confirms carbonyl (C=O, δ 165–170 ppm) and trichloromethyl (CCl₃, δ 85–90 ppm) groups .
- Mass Spectrometry (HRMS): ESI-HRMS provides precise molecular ion ([M+H]⁺) and fragmentation patterns .
- IR Spectroscopy: Detects C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
Q. How can researchers assess the solubility and stability of this compound in different solvents for experimental design?
- Methodological Answer: Conduct a solvent screen using the following protocol:
Solubility Test: Add 10 mg of compound to 1 mL of solvent (e.g., DMSO, ethanol, acetonitrile) and vortex. Centrifuge if precipitate forms.
Stability Assessment: Store solutions at 4°C and 25°C for 24–72 hours. Analyze via HPLC for degradation products .
| Solvent | Solubility (mg/mL) | Stability (25°C, 72h) |
|---|---|---|
| DMSO | >50 | >95% intact |
| Ethanol | 10–20 | ~90% intact |
| Acetonitrile | 30–40 | >95% intact |
Advanced Research Questions
Q. What computational methods are recommended to predict the interaction mechanisms between this compound and biological targets?
- Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (GROMACS) simulations:
- Target Preparation: Retrieve protein structures (e.g., kinases) from PDB. Remove water molecules and add polar hydrogens.
- Ligand Preparation: Optimize geometry using Gaussian (DFT/B3LYP/6-31G**) .
- Docking Parameters: Grid box centered on active site, exhaustiveness = 20. Analyze binding poses for H-bonds with methoxybenzyl or acetamide groups .
Q. How can contradictory data regarding the biological activity of this compound be systematically analyzed?
- Methodological Answer: Address discrepancies using:
- Dose-Response Curves: Test IC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) to identify cell-type specificity .
- Assay Validation: Compare results from MTT, ATP-lite, and apoptosis assays to rule out false positives .
- Structural Analog Comparison: Benchmark against compounds with similar substituents (e.g., 4-methoxy vs. 4-ethoxy derivatives) to isolate structure-activity relationships (SAR) .
Q. What strategies are effective in elucidating the reaction mechanisms of this compound in nucleophilic substitution reactions?
- Methodological Answer: Use isotopic labeling (¹⁸O, ²H) and kinetic studies:
- Kinetic Isotope Effect (KIE): Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Intermediate Trapping: Quench reactions with TEMPO or DMPO to detect radical intermediates via EPR spectroscopy .
- DFT Calculations: Map potential energy surfaces for transition states (e.g., SN2 vs. SN1 pathways) .
Q. How should researchers interpret crystallography data for this compound using software like SHELX?
- Methodological Answer: Refinement steps in SHELXL:
Data Integration: Use SAINT for frame integration and SADABS for absorption correction.
Structure Solution: Employ SHELXD for direct methods or SHELXS for Patterson map interpretation.
Refinement: Cycle between SHELXL refinement (isotropic → anisotropic) and manual model adjustment in Olex4.
Validation: Check R-factor convergence (<5%), and analyze Hirshfeld surfaces for intermolecular interactions (e.g., C-Cl⋯π contacts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
